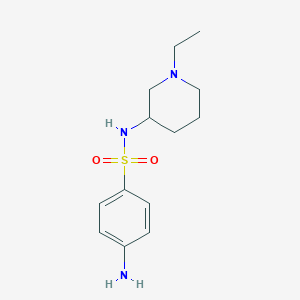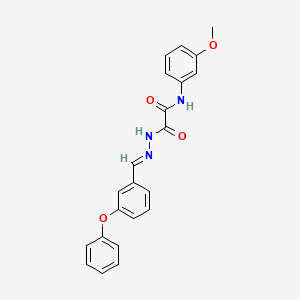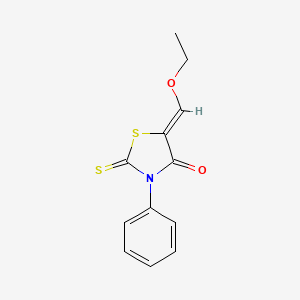
n,n-Di(propan-2-yl)oct-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Di(propan-2-yl)oct-2-yn-1-amine: is an organic compound characterized by its unique structure, which includes an octyne backbone with two isopropyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Di(propan-2-yl)oct-2-yn-1-amine typically involves the following steps:
-
Alkyne Formation: : The initial step involves the formation of an octyne backbone. This can be achieved through the coupling of appropriate alkyl halides with terminal alkynes using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Amine Introduction: : The introduction of the amine group is usually done through nucleophilic substitution reactions. An example is the reaction of an octyne derivative with an amine source, such as isopropylamine, under basic conditions.
-
Isopropylation: : The final step involves the isopropylation of the nitrogen atom. This can be achieved by reacting the intermediate amine with isopropyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the coupling and substitution reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
n,n-Di(propan-2-yl)oct-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Di(propan-2-yl)oct-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n,n-Di(propan-2-yl)oct-2-yn-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n-Di(propan-2-yl)oct-2-yn-1-amine: can be compared with other alkynyl amines such as:
Uniqueness
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
6332-62-3 |
|---|---|
Molekularformel |
C14H27N |
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)oct-2-yn-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-9,12H2,1-5H3 |
InChI-Schlüssel |
CRGAHVBZGPKPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)


![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)
![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)


